Cas no 3031-95-6 (N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate)

3031-95-6 structure

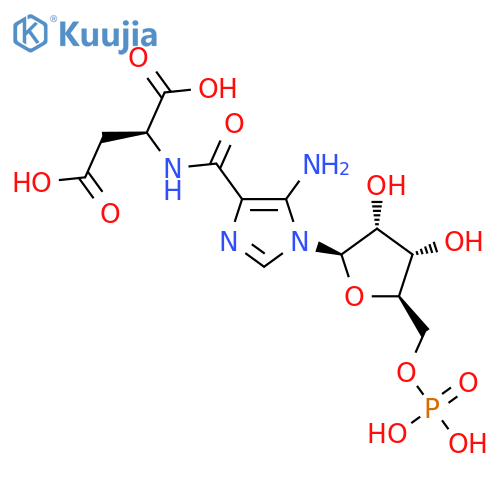

商品名:N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate 化学的及び物理的性質

名前と識別子

-

- L-Aspartic acid,N-[[5-amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-

- (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid

- N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate

- 5-Amino-N-(1,2-dicarboxyethyl)-1-ribofuranosylimidazole-4-carboxamide 5'-Phosphate

- L-aspartic acid, N-[[5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-

- N-[(5-Amino-1-ribofuranosylimidazol-4-yl)carbonyl]aspartic Acid 5'-Phosphate

- N-[[5-Amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]-L-aspartic Acid

- N-[5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl]aspartic Acid

- SAICAR

- L-ASPARTIC ACID, N-((5-AMINO-1-(5-O-PHOSPHONO-.BETA.-D-RIBOFURANOSYL)-1H-IMIDAZOL-4-YL)CARBONYL)-

- HY-126585

- L-N-[(5-amino-1-b-D-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phosphate)

- succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphate

- (S)-2-(5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido)succinate

- CHEBI:18319

- (2S)-2-[5-amino-1-(5-O-phosphono-beta-D-ribosyl)imidazole-4-carboxamido]succinic acid

- (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate

- SCHEMBL73325

- SAICA riboside

- N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate

- 1-(5'-Phosphoribosyl)-4-(N-succinocarboxamide)-5-aminoimidazole

- 5-Amino-4-imidazole-N-succinocarboxamide ribonucleotide

- Succino-AICAR; Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5'-phosphate

- BCP28964

- N-((5-Amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl)carbonyl)-L-aspartic acid

- SCHEMBL19469429

- N-[[5-Amino-1-(5-O-phosphono-b-D-ribofuranosyl)-1H-imidazoL-4-yl]carbonyl]-L-asparticacid

- SAICAR [MI]

- bonylamino]butanedioic acid

- CS-0105784

- (2~{S})-2-[[5-azanyl-1-[(2~{R},3~{R},4~{S},5~{R})-3,4-bis(oxidanyl)-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]car

- DTXSID90184404

- (2S)-2-({5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-1H-imidazol-4-yl}formamido)butanedioic acid

- (S)-2-(5-amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido)succinate

- NS00123667

- 5'-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole

- N-{[5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl}-L-aspartic acid

- N-(5-Amino-1-ribofuranosylimidazol-4-ylcarbonyl)aspartic acid 5'-phosphate

- 5'-Phosphoribosyl-4-(N-succinylcarboxamide)-5-aminoimidazole

- N-(5-Amino-1-beta-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate

- (S)-2-(5-amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido)succinic acid

- Aspartic acid-N-[95-amino-1-B-D-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phophate)-L-

- 5'-Phosphoribosyl-4-(N-succinocarbozamide)-5-aminoimidazole

- SAICAriboside

- J-017909

- (S)-2-(5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido)succinic acid

- 1-(5'-Phosphoribosyl)-5-amino-4-(N-succinocarboxamide)-imidazole

- 5-Amino-4-imidazole-N-succinocarbozamide ribonucleotide

- UNII-K1PVR64RIF

- AKOS030242259

- L-N-[(5-amino-1-beta-delta-ribofuranosylimidazol-4-yl)carbonyl]-5'-(dihydrogen phosphate)

- 1-(5'-Phosphoribosyl)-5-amino-4-(N-succinocarboxamide)-imidazole' 1-(5'-Phosphoribosyl)-4-(N-succinocarboxamide)-5-aminoimidazole

- OK8

- (S)-2-[5-Amino-1-(5-phospho-delta-ribosyl)imidazole-4-carboxamido]succinate

- Q3502778

- (2S)-2-[5-amino-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamido]succinic acid

- N-[5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl]aspartate

- K1PVR64RIF

- Succino-AICAR

- Phosphoribosylaminoimidazolesuccinocarboxamide

- succinylaminoimidazolecarboxamide ribose-5'-phosphate

- (2~{S})-2-[[5-azanyl-1-[(2~{R},3~{R},4~{S},5~{R})-3,4-bis(oxidanyl)-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]car bonylamino]butanedioic acid

- 3031-95-6

- C04823

- DTXCID60106895

- L-N-((5-Amino-1-beta-delta-ribofuranosylimidazol-4-yl)carbonyl)-5'-(dihydrogen phosphate)

- L-N-((5-Amino-1-b-D-ribofuranosylimidazol-4-yl)carbonyl)-5'-(dihydrogen phosphate)

- (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinic acid

- (2S)-2-[5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido]succinic acid

- N-(5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl)aspartic acid

- Succinylaminoimidazole carboxamide ribotide

- (2S)-2-((5-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)oxolan-2-yl)-1H-imidazol-4-yl)formamido)butanedioic acid

- Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5-phosphoric acid

- SAICA ribotide

- (2S)-2-(5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido)succinate

- N-(5-Amino-1-(5'-phosphoribofuranosyl)-4-imidazolecarbonyl)aspartate

- (2S)-2-((5-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl)imidazole-4-carbonyl)amino)butanedioic acid

- (2S)-2-(5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido)succinate

- succinyl-AICAR

- (2S)-2-[5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido]succinic acid

- (2S)-2-[5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido]succinate

- G14425

- Succinylaminoimidazolecarboxamide ribose-5'-phosphoric acid

- (2S)-2-(5-amino-1-(5-O-phosphono-beta-D-ribosyl)imidazole-4-carboxamido)succinic acid

- (2S)-2-(5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido)succinic acid

- (2S)-2-[5-Amino-1-(5-phospho-I2-D-ribosyl)imidazole-4-carboxamido]succinate

- (2S)-2-(5-Amino-1-(5-phospho-b-D-ribosyl)imidazole-4-carboxamido)succinic acid

- L-ASPARTIC ACID, N-((5-AMINO-1-(5-O-PHOSPHONO-BETA-D-RIBOFURANOSYL)-1H-IMIDAZOL-4-YL)CARBONYL)-

-

- インチ: InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1

- InChIKey: NAQGHJTUZRHGAC-ZZZDFHIKSA-N

- ほほえんだ: OC(C[C@H](NC(C1N=CN([C@@H]2O[C@H](COP(=O)(O)O)[C@@H](O)[C@H]2O)C=1N)=O)C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 454.07370905g/mol

- どういたいしつりょう: 454.07370905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 14

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 718

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 264Ų

- 疎水性パラメータ計算基準値(XlogP): -4.3

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0105784-1mg |

SAICAR |

3031-95-6 | 99.66% | 1mg |

$340.0 | 2022-04-27 | |

| TRC | S688795-.5mg |

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |

3031-95-6 | 5mg |

$293.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1262894-1mg |

L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |

3031-95-6 | 99% | 1mg |

$635 | 2024-06-07 | |

| 1PlusChem | 1P003035-5mg |

L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |

3031-95-6 | 99% | 5mg |

$1410.00 | 2024-05-06 | |

| 1PlusChem | 1P003035-25mg |

L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |

3031-95-6 | 99% | 25mg |

$4431.00 | 2024-05-06 | |

| eNovation Chemicals LLC | Y1262894-1mg |

L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |

3031-95-6 | 99% | 1mg |

$790 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1262894-25mg |

L-Aspartic acid, N-[[5-amino-1-(5-O-phosphono-ß-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]- |

3031-95-6 | 99% | 25mg |

$6270 | 2024-06-07 | |

| TRC | S688795-0.5mg |

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |

3031-95-6 | 0.5mg |

$ 255.00 | 2023-02-02 | ||

| TRC | S688795-5mg |

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate |

3031-95-6 | 5mg |

$ 2274.00 | 2023-09-06 | ||

| ChemScence | CS-0105784-500ug |

SAICAR |

3031-95-6 | 99.66% | 500ug |

$200.0 | 2022-04-27 |

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate 関連文献

-

Luiza Galina,Pedro Ferrari Dalberto,Leonardo Kras Borges Martinelli,Candida Deves Roth,Antonio Frederico Michel Pinto,Anne Drumond Villela,Cristiano Valim Bizarro,Pablo Machado,Luis Fernando Saraiva Macedo Timmers,Osmar Norberto de Souza,Edgar Marcelino de Carvalho Filho,Luiz Augusto Basso,Diogenes Santiago Santos RSC Adv. 2017 7 54347

-

I. E. Burrows,G. Shaw,D. V. Wilson J. Chem. Soc. C 1968 40

-

Lakshminarayan M. Iyer,Saraswathi Abhiman,A. Maxwell Burroughs,L. Aravind Mol. BioSyst. 2009 5 1636

-

4. 508. Purines, pyrimidines, and imidazoles. Part XX. Some syntheses of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxyamide-5′-phosphateG. Shaw,D. V. Wilson,C. P. Green J. Chem. Soc. 1964 2650

-

5. Purines, pyrimidines, and imidazoles. Part 50. Inhibition of adenylosuccinate AMP-lyase no. 4.3.2.2. by derivatives of N-(5-amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) and virazole 5′-phosphateGordon Shaw,Peter S. Thomas,Carole A. H. Patey,Susan E. Thomas J. Chem. Soc. Perkin Trans. 1 1979 1415

3031-95-6 (N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量